molecular formula C9H12F7I B6591783 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane CAS No. 161094-94-6

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane

Cat. No. B6591783
CAS RN: 161094-94-6
M. Wt: 380.08 g/mol
InChI Key: IJWSNNHYHDWJKB-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane, also known as ITU, is a fluorinated compound that has gained attention in scientific research due to its unique properties. ITU is a colorless liquid that is insoluble in water but soluble in organic solvents. Its chemical formula is C9H4F13I, and it has a molecular weight of 517.91 g/mol.

Scientific Research Applications

Fluorinated Compounds in Aviation Fuel

A study by Thanikasalam et al. (2018) explores the replacement of leaded aviation gasoline (AVGAS) with alternative fuels to reduce environmental impact and health risks associated with lead emissions. The research emphasizes the need for high-octane fuel alternatives that could potentially include fluorinated compounds for their performance characteristics (Thanikasalam et al., 2018).

Fluoroalkylation in Aqueous Media

Research on fluoroalkylation reactions in aqueous media by Song et al. (2018) highlights the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials science. The study discusses environmentally friendly methods for incorporating fluorinated groups into molecules, which could be relevant for synthesizing compounds like 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane (Song et al., 2018).

Refrigerants and Environmental Impact

The review by Ema et al. (2010) on the reproductive and developmental toxicity of hydrofluorocarbons (HFCs) used as refrigerants provides insights into the safety and environmental considerations of fluorinated compounds. This research might inform the handling and application contexts of similar compounds in industrial settings (Ema et al., 2010).

CF Bond Activation in Fluorinated Compounds

A review by Shen et al. (2015) on CF bond activation in aliphatic fluorides sheds light on the synthetic versatility of fluorinated compounds. This research might be indirectly relevant to the manipulation or functionalization of compounds like this compound, illustrating methods for their transformation into valuable building blocks (Shen et al., 2015).

properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,8(11,12)13)9(14,15)16/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWSNNHYHDWJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896299
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161094-94-6
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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